molecular formula C20H14BrF2N5O2 B3226064 N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide CAS No. 1251631-39-6

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Cat. No.: B3226064
CAS No.: 1251631-39-6
M. Wt: 474.3
InChI Key: ZYRNMXYCIPHZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the acetamide group and the bromofluorophenyl substituents. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
  • N-(4-bromo-2-chlorophenyl)-2-[5-(4-chlorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF2N5O2/c1-11-8-17-26-27(10-18(29)25-16-7-4-13(21)9-15(16)23)20(30)28(17)19(24-11)12-2-5-14(22)6-3-12/h2-9H,10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRNMXYCIPHZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.